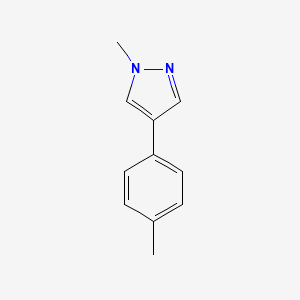

1-Methyl-4-(4-methylphenyl)-1H-pyrazole

Description

1-Methyl-4-(4-methylphenyl)-1H-pyrazole is a pyrazole derivative featuring a methyl group at the 1-position and a para-methyl-substituted phenyl ring at the 4-position of the pyrazole core. Pyrazole derivatives are widely studied for their diverse pharmacological and material science applications due to their structural versatility and tunable electronic properties. This compound serves as a key intermediate in organic synthesis, particularly in the development of bioactive molecules and catalysts .

Propriétés

IUPAC Name |

1-methyl-4-(4-methylphenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-3-5-10(6-4-9)11-7-12-13(2)8-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKNUQFTTRAZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401878 | |

| Record name | 1-METHYL-4-(4-METHYLPHENYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37921-11-2 | |

| Record name | 1-METHYL-4-(4-METHYLPHENYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-methylphenyl)-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another method includes the reaction of 4-methylphenylhydrazine with 1-methyl-3-oxobutan-1-one in the presence of a catalyst.

Industrial Production Methods: Industrial production of 1-Methyl-4-(4-methylphenyl)-1H-pyrazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-4-(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for bromination.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Halogenated or nitrated pyrazole derivatives.

Applications De Recherche Scientifique

1-Methyl-4-(4-methylphenyl)-1H-pyrazole has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of agrochemicals and dyes.

Mécanisme D'action

The mechanism of action of 1-Methyl-4-(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Electronic Modifications

The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Pyrazole Derivatives

Physicochemical Properties

- Solubility: Sulfonyl and quinoline substituents increase hydrophilicity, while bulky groups (e.g., cyclohexyl in ) reduce solubility .

- Crystallography : Pyrazole derivatives with planar substituents (e.g., benzimidazole in ) form hydrogen-bonded networks (N–H···N), influencing crystal packing and stability .

Key Research Findings

Substituent Position Matters : Ortho-substituted pyrazoles () show lower synthetic yields compared to para-substituted analogs, highlighting the challenge of steric hindrance .

Hybrid Structures Enhance Bioactivity: Combining pyrazole with quinoline () or thienyl () moieties synergizes electronic effects, improving target binding .

Safety Profiles: Organotin derivatives (e.g., 1-methyl-4-(tributylstannyl)-1H-pyrazole in ) exhibit high toxicity (Risk Code T, N), whereas methylphenyl-substituted analogs are safer .

Activité Biologique

1-Methyl-4-(4-methylphenyl)-1H-pyrazole, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of 1-Methyl-4-(4-methylphenyl)-1H-pyrazole is characterized by a pyrazole ring substituted with a methyl group and a para-methylphenyl group. The molecular formula is CHN, and its CAS number is 37921-11-2.

The biological activity of 1-Methyl-4-(4-methylphenyl)-1H-pyrazole is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to the suppression of tumor cell proliferation, making it a potential candidate for cancer therapy .

- Anti-inflammatory Activity : Similar pyrazole derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways and inhibiting enzymes involved in inflammation .

Biological Activity Overview

The following table summarizes the biological activities reported for 1-Methyl-4-(4-methylphenyl)-1H-pyrazole and related compounds:

| Activity | Description | IC50 Values |

|---|---|---|

| CDK Inhibition | Inhibits cyclin-dependent kinases | IC50 = 0.98 ± 0.06 μM |

| Anti-inflammatory | Reduces inflammation in various models | Varies by derivative |

| Analgesic Effects | Modulates pain perception pathways | Varies by derivative |

Study on Anticancer Properties

A study evaluated various pyrazole derivatives, including 1-Methyl-4-(4-methylphenyl)-1H-pyrazole, for their anticancer activity. The compound exhibited significant inhibition against A375 melanoma cell lines with an IC50 value of approximately 0.98 μM, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

Research on the anti-inflammatory effects of pyrazole derivatives showed that compounds similar to 1-Methyl-4-(4-methylphenyl)-1H-pyrazole effectively inhibited pro-inflammatory cytokines in vitro. The study highlighted the compound's ability to reduce inflammation in models of arthritis.

Synthesis and Modifications

The synthesis of 1-Methyl-4-(4-methylphenyl)-1H-pyrazole typically involves multi-step reactions starting from simpler pyrazole precursors. Modifications can enhance its biological activity:

- Substitution Variations : Altering substituents on the pyrazole ring can lead to compounds with improved potency against specific biological targets.

- Hybrid Compounds : Combining the pyrazole structure with other pharmacophores may yield novel compounds with synergistic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.